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Introduction
myo-Inositol hexaacetate, also known as 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol, is a fully

acetylated derivative of myo-inositol. myo-Inositol, a carbocyclic sugar, is a fundamental

component of structural lipids and plays a crucial role in various cellular signaling pathways.

The acetylation of its six hydroxyl groups significantly alters its physicochemical properties,

rendering it more lipophilic and suitable for different biological and chemical applications. This

technical guide provides a detailed overview of the structure of myo-inositol hexaacetate,

supported by available experimental data and protocols.

Chemical Structure and Identification
myo-Inositol hexaacetate is a cyclohexane ring with six acetate groups attached to each

carbon atom via an ester linkage. The stereochemistry of the parent myo-inositol dictates the

spatial arrangement of these acetate groups, with one axial and five equatorial orientations in

the most stable chair conformation.

Table 1: Chemical Identifiers for myo-Inositol Hexaacetate[1][2][3]
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Identifier Value

IUPAC Name
(1R,2R,3S,4S,5r,6S)-cyclohexane-1,2,3,4,5,6-

hexayl hexaacetate

Synonyms
1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol, Inositol

hexaacetate

CAS Number 1254-38-2

Molecular Formula C₁₈H₂₄O₁₂

Molecular Weight 432.38 g/mol

SMILES

CC(=O)O[C@H]1--INVALID-LINK----INVALID-

LINK----INVALID-LINK----INVALID-LINK--

[C@H]1OC(=O)C

InChI

InChI=1S/C18H24O12/c1-7(19)25-13-14(26-

8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-

11(5)23)15(13)27-9(3)21/h13-18H,1-

6H3/t13-,14-,15-,16+,17-,18-/m1/s1

Structural Visualization
The following diagram illustrates the two-dimensional chemical structure of myo-inositol

hexaacetate, highlighting the connectivity of the acetate groups to the myo-inositol core.
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Caption: 2D structure of myo-Inositol Hexaacetate.

Experimental Data
Crystallographic Data
As of the latest literature search, a definitive crystal structure for myo-inositol hexaacetate (CAS

1254-38-2) is not publicly available. However, crystallographic data for its stereoisomer,

1,2,3,4,5,6-hexa-O-acetyl-scyllo-inositol, provides valuable insight into the expected bond

lengths and angles of a fully acetylated inositol ring. In the scyllo-isomer, all acetate groups are

in the equatorial position.
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Table 2: Selected Crystallographic Data for 1,2,3,4,5,6-Hexa-O-acetyl-scyllo-inositol[3]

Parameter Value

Crystal System Monoclinic

Space Group C2/m

a (Å) 12.901 (3)

b (Å) 14.013 (3)

c (Å) 5.8572 (12)

β (°) 97.33 (2)

Volume (Å³) 1050.2 (4)

Calculated Density (Mg m⁻³) 1.367

Spectroscopic Data
Detailed assigned ¹H and ¹³C NMR spectra for myo-inositol hexaacetate are not readily

available in public databases. For reference, the NMR data for the parent compound, myo-

inositol, is provided below. The acetylation of the hydroxyl groups would lead to a downfield

shift of the ring protons and carbons.

Table 3: ¹H and ¹³C NMR Chemical Shifts for myo-Inositol in D₂O[1][4][5][6][7]

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

H1, H3 3.61 (dd) C1, C3

H2 4.05 (t) C2

H4, H6 3.52 (dd) C4, C6

H5 3.27 (t) C5

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and

may vary slightly depending on the solvent and experimental conditions.
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Experimental Protocols
Synthesis of myo-Inositol Hexaacetate
The following is a general and adaptable protocol for the per-O-acetylation of myo-inositol

using acetic anhydride and pyridine.[8]

Materials:

myo-Inositol

Acetic anhydride (Ac₂O)

Dry pyridine

Toluene

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Methanol (MeOH)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Separatory funnel

Silica gel for column chromatography
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Procedure:

Dissolve myo-inositol (1.0 equivalent) in dry pyridine (5-10 mL per gram of inositol) in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (at least 6.0 equivalents, a slight excess is recommended) to

the stirred solution.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

Once the reaction is complete, quench the reaction by the slow addition of methanol to

consume the excess acetic anhydride.

Remove the pyridine and other volatile components by co-evaporation with toluene under

reduced pressure using a rotary evaporator.

Dissolve the residue in dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude myo-inositol hexaacetate by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure

product.

The final product should be a white crystalline solid.

Signaling Pathways and Logical Relationships
The synthesis of myo-inositol hexaacetate is a straightforward chemical transformation. The

logical workflow for its preparation and characterization is depicted below.
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Caption: Synthesis and Characterization Workflow.

Conclusion
This technical guide has summarized the key structural features of myo-inositol hexaacetate.

While a complete experimental dataset for its three-dimensional structure and detailed

spectroscopic assignments is not currently available in the public domain, the provided

information on its chemical identity, a reliable synthetic protocol, and comparative data from a

stereoisomer offers a solid foundation for researchers and professionals working with this
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important derivative of myo-inositol. Further experimental investigation is warranted to fully

elucidate its detailed structural and spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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